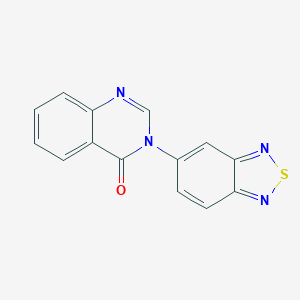
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone is a heterocyclic compound that combines the structural features of both quinazolinone and thiadiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone typically involves the reaction of 2-aminobenzamide with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and operates under mild conditions . The reaction conditions include the use of ethanol as a solvent and triethylamine as a base, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the quinazolinone or thiadiazole rings.
Wissenschaftliche Forschungsanwendungen
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and anticancer activities
Medicine: It is being investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds also contain a heterocyclic ring with similar pharmacological activities.
1,3,4-Thiadiazoles: These compounds share the thiadiazole ring and have a broad spectrum of biological activities.
Uniqueness
3-(2,1,3-benzothiadiazol-5-yl)-4(3H)-quinazolinone is unique due to its combination of quinazolinone and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H8N4OS |
|---|---|
Molekulargewicht |
280.31g/mol |
IUPAC-Name |
3-(2,1,3-benzothiadiazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H8N4OS/c19-14-10-3-1-2-4-11(10)15-8-18(14)9-5-6-12-13(7-9)17-20-16-12/h1-8H |
InChI-Schlüssel |
ABTFQMLOZSSPJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC4=NSN=C4C=C3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC4=NSN=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397286.png)

![N-(3-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397290.png)
![2-[2-(4-METHOXYPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B397291.png)
![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397295.png)
![2-[(2-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397297.png)
![N-(2-methoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397299.png)
![N-{[difluoro(methyl)silyl]methyl}-N-(1-phenylethyl)acetamide](/img/structure/B397301.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397302.png)
![2-[(3-bromobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397303.png)
![2-[(4-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397305.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397306.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397307.png)
![2-[(2-bromobenzoyl)amino]-N-(1-naphthyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B397308.png)
